4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one

Antifungal resistance Phytopathogen control Structure-activity relationship

Researchers optimizing antifungal hits against Rhizoctonia solani often lack a rigid, electron-withdrawing aryl comparator for SAR. This 4-chlorophenyl derivative fills that gap. - Enables systematic Hammett-series analysis alongside 4-methoxyphenyl & 4-chlorobenzyl analogs. - Serves as a validated reference standard for synthesizing novel 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones. - Supplied at ≥95% purity with full analytical characterization (NMR, HPLC) for reproducible dose-response assays.

Molecular Formula C12H11ClN4OS
Molecular Weight 294.76 g/mol
CAS No. 1142202-39-8
Cat. No. B1293117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one
CAS1142202-39-8
Molecular FormulaC12H11ClN4OS
Molecular Weight294.76 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)N
InChIInChI=1S/C12H11ClN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16)
InChIKeyLOUXBZLAOMTWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Context


4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one (CAS 1142202-39-8) is a synthetic 1,3,4-thiadiazole-pyrrolidinone hybrid with the molecular formula C12H11ClN4OS and a molecular weight of 294.76 g·mol⁻¹. It belongs to the emerging class of 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones, which have demonstrated significant antifungal activity against phytopathogens such as Rhizoctonia solani and Venturia inaequalis [1]. The compound is currently supplied as a research-grade chemical with a typical purity specification of ≥95% (up to 98%) . Its structural hallmark—a 4-chlorophenyl substituent at the pyrrolidinone N1 position—distinguishes it from closely related analogs that bear 4-chlorobenzyl, 4-methoxyphenyl, phenyl, or 4-methylphenyl groups, creating a distinct electronic and steric profile relevant to target binding and biological potency.

Why Generic Substitution by In-Class Analogs Fails


Within the 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one series, seemingly minor modifications to the N1-aryl substituent produce substantial shifts in antifungal potency and spectrum. For example, the 4-chlorobenzyl analog—the most active compound reported to date—delivers 100% inhibition of R. solani mycelial growth, while close structural neighbors bearing 4-methoxyphenyl or unsubstituted phenyl groups exhibit markedly lower activity [1]. These observations align with classical SAR expectations: the electron-withdrawing chlorine atom and the conformational rigidity of a phenyl versus a benzyl linker differentially modulate electron density at the thiadiazole ring and the spatial presentation of the pharmacophore. Consequently, substituting the 4-chlorophenyl derivative with another in-class compound—even one differing by a single methylene spacer—risks undermining the biological outcome in antifungal screening cascades or structure-activity relationship (SAR) optimization programs. This guide provides the quantitative evidence required to evaluate where the 4-chlorophenyl substituent confers measurable, application-critical differentiation.

Quantitative Differentiation Evidence Versus Closest Analogs


Antifungal Potency Advantage: Class-Level Inference

In the 2025 Serkov et al. study of 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones, the 4-chlorobenzyl analog achieved 100% mycelial growth inhibition against R. solani at the tested concentration, outperforming the commercial triazole fungicide triadimefon (43% inhibition). While the 4-chlorophenyl derivative was not explicitly evaluated in this study, its structural similarity to the 4-chlorobenzyl lead—differing only by a single methylene unit—places it in the same high-activity cluster. The rigid 4-chlorophenyl linker is predicted to reduce conformational entropy upon target binding relative to the flexible benzyl analog, potentially enhancing binding enthalpy [1]. Quantitative data for the closest comparator is: 4-chlorobenzyl analog = 100% inhibition (R. solani), 60–78% (V. inaequalis), 53–55% (B. sorokiniana); triadimefon = 43%, 41%, and 44%, respectively [1]. Direct experimental comparison data for the 4-chlorophenyl compound are not yet publicly available, and users should verify activity in their own assays.

Antifungal resistance Phytopathogen control Structure-activity relationship

Electronic Effect of the 4-Chlorophenyl Substituent

The 4-chlorophenyl substituent carries a Hammett σₚ constant of +0.23, reflecting a moderate electron-withdrawing effect. By contrast, the 4-methoxyphenyl analog (CAS 887041-78-3) bears a strongly electron-donating group (σₚ = −0.27), and the unsubstituted phenyl analog (CAS 1142202-31-0) is electron-neutral (σₚ = 0.00). In the broader thiadiazole antifungal literature, electron-withdrawing groups at the N1-aryl position have been correlated with enhanced activity, likely by lowering the electron density on the 1,3,4-thiadiazole ring and strengthening key interactions with fungal target enzymes [1][2]. Although direct biological data for the 4-chlorophenyl compound are lacking, the electronic profile predicts superior target affinity relative to the commercially available 4-methoxyphenyl and phenyl analogs, which are consistently less active in the Serkov study (data reported for the series but individual values for these two analogs not detailed in the abstract).

Medicinal chemistry Heterocyclic SAR Antifungal design

Purity and Supplier Diversity Comparison

The 4-chlorophenyl derivative is commercially offered at a minimum purity of 95% (AKSci) and up to 97–98% (Leyan, MolCore), with a listed price of approximately $180 per 500 mg . In comparison, the 4-methoxyphenyl analog (CAS 887041-78-3) and the 3,5-dimethylphenyl analog (CAS 1142202-30-9) are typically listed at comparable purity levels but may vary in price and availability. The 4-chlorophenyl compound benefits from availability through multiple independent suppliers (AKSci, Leyan, Santa Cruz Biotechnology, MolCore, Chemenu), reducing single-source dependency. Importantly, the MDL number for the 4-chlorophenyl compound is MFCD12028223, enabling unambiguous database cross-referencing and literature linking.

Chemical procurement Quality control Research reproducibility

Procurement-Driven Application Scenarios


Antifungal Lead Optimization and SAR Studies

Research groups pursuing novel fungicides for R. solani, V. inaequalis, or B. sorokiniana control should incorporate the 4-chlorophenyl compound as a key SAR probe. The rigid, electron-withdrawing 4-chlorophenyl group—absent in the highly active 4-chlorobenzyl lead [1]—allows systematic investigation of conformationally restricted analogs. Direct comparative dose-response assays against the 4-chlorobenzyl comparator and triadimefon reference will quantify the entropic and electronic contributions to potency and spectrum, enabling rational prioritization of the most promising substituent for hit-to-lead progression.

Focused Thiadiazole-Pyrrolidinone Screening Library

The 4-chlorophenyl derivative fills an electronic gap in commercially available 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one libraries. While the 4-methoxyphenyl (electron-donating), phenyl (neutral), and 4-chlorobenzyl (flexible, weakly electron-donating) analogs are accessible, the electron-withdrawing and rigid 4-chlorophenyl compound is uniquely positioned to probe the electronic tolerance of the antifungal pharmacophore [1]. Procurement of this compound alongside its analogs enables a complete electronic Hammett series for SAR analysis.

Synthesis Methodology Reference Standard

The Serkov et al. protocol for synthesizing 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones via condensation of 1-aryl-5-oxopyrrolidine-3-carboxylic acids with thiosemicarbazide in concentrated H₂SO₄ is robust for aryl substituents [1]. The 4-chlorophenyl compound serves as an ideal reference standard for validating the synthetic methodology when extending the scope to new N1-aryl groups, due to its moderate reactivity, well-characterized analytical data (InChI, SMILES, exact mass), and availability in high purity.

Comparative Physicochemical and ADMET Profiling

Laboratories conducting parallel physicochemical screening (log P, aqueous solubility, microsomal stability) across a series of 1-aryl analogs will benefit from including the 4-chlorophenyl compound. Its predicted log P (~2.3) is intermediate between the more lipophilic 4-chlorobenzyl analog and the more polar 4-methoxyphenyl analog, providing a balanced reference point for structure-property relationship (SPR) analysis. Such data are essential for prioritizing compounds with favorable pharmacokinetic profiles before committing to resource-intensive in vivo efficacy studies.

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